molecular formula C22H20ClN5O4 B15031956 8-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15031956
M. Wt: 453.9 g/mol
InChI Key: LPKUHPKAOJRUQI-UHFFFAOYSA-N
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Description

The compound 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[(2-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic molecule that features a purine core substituted with various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the purine core and subsequent functionalization. One common method involves:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids or aldehydes .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit cell proliferation .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain . The pathways involved include the inhibition of prostaglandin synthesis, which is crucial for the inflammatory response .

Properties

Molecular Formula

C22H20ClN5O4

Molecular Weight

453.9 g/mol

IUPAC Name

8-(1,3-benzodioxol-5-ylmethylamino)-1-[(2-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H20ClN5O4/c1-26-18-19(25-21(26)24-10-13-7-8-16-17(9-13)32-12-31-16)27(2)22(30)28(20(18)29)11-14-5-3-4-6-15(14)23/h3-9H,10-12H2,1-2H3,(H,24,25)

InChI Key

LPKUHPKAOJRUQI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1NCC3=CC4=C(C=C3)OCO4)N(C(=O)N(C2=O)CC5=CC=CC=C5Cl)C

Origin of Product

United States

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